Ophiobolin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

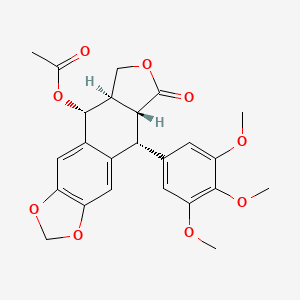

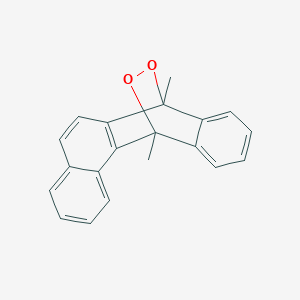

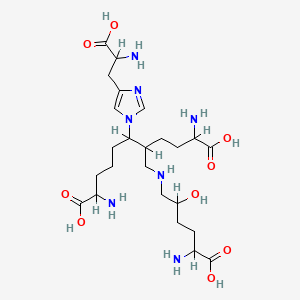

Ophiobolin A is a sesterterpenoid phytotoxin produced by various fungal pathogens, particularly those belonging to the Bipolaris genus . Initially identified as a harmful phytotoxin affecting essential cereals like rice and barley, this compound has garnered significant interest due to its diverse biological activities, including promising anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The biosynthesis of Ophiobolin A involves several steps starting from mevalonate, leading to the formation of an acyclic C-25 precursor, which undergoes rearrangement to yield the final toxin . Hemisynthetic studies have also been conducted to produce derivatives of this compound, enhancing its biological activities .

Industrial Production Methods

This compound is primarily produced through fermentation processes involving fungal cultures. For instance, Drechslera gigantea has been used to produce this compound as a bioherbicide .

Analyse Chemischer Reaktionen

Types of Reactions

Ophiobolin A undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with primary amines, forming pyrrole-containing covalent adducts .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products

The major products formed from the reactions of this compound include its pyrrole-containing adducts, which are significant due to their cytotoxic properties .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Ophiobolin A exerts its effects by covalently modifying phosphatidylethanolamine in cell membranes, leading to the formation of pyrrole-containing adducts that destabilize the lipid bilayer . This mechanism is particularly effective in cancer cells with altered membrane phosphatidylethanolamine levels, contributing to its selective antitumor activity . Additionally, this compound acts as a calmodulin antagonist and inhibits big conductance Ca2±activated K+ channel activity, further contributing to its anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ophiobolin B, C, D, E, F, G, H, I, J, K, L, M : Various analogs of Ophiobolin A produced by different fungal species .

Sphaeropsidin A: Another fungal phytotoxin with similar anticancer properties.

Uniqueness

This compound is unique due to its specific mode of action involving the covalent modification of phosphatidylethanolamine, which is not commonly observed in other similar compounds . Its ability to act as a calmodulin antagonist and inhibit multiple oncogenic signaling pathways further distinguishes it from its analogs .

Eigenschaften

IUPAC Name |

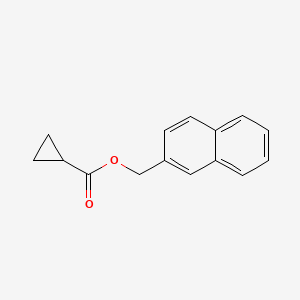

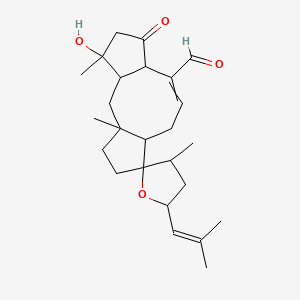

4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-15(2)10-18-11-16(3)25(29-18)9-8-23(4)12-19-22(20(27)13-24(19,5)28)17(14-26)6-7-21(23)25/h6,10,14,16,18-19,21-22,28H,7-9,11-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYYLZRWWNBROW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(CC4=O)(C)O)C=O)C)C=C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.